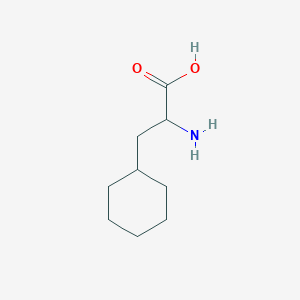

2-Amino-3-cyclohexylpropanoic acid

Description

2-Amino-3-cyclohexylpropanoic acid (C₉H₁₇NO₂, MW 171.24 g/mol), also termed cyclohexylalanine, is a non-proteinogenic α-amino acid characterized by a cyclohexyl substituent at the β-carbon position . It is a non-natural metabolite detected in human blood under specific exposure conditions, making it relevant to exposomics and toxicology studies . Structurally, it exists in stereoisomeric forms: (S)- and (R)-enantiomers, with distinct CAS numbers (e.g., (S)-enantiomer: 27527-05-5; racemic mixture: 4441-50-3) . The compound is sparingly soluble in water and typically stored under inert atmospheres at 2–8°C . Its synthetic derivatives, such as hydrochloride salts (e.g., (R)-isomer hydrochloride, CAS 151899-07-9) and hydrates (CAS 307310-72-1), are used in pharmaceutical research .

Properties

IUPAC Name |

2-amino-3-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQXBVXKBGUSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-50-3 | |

| Record name | Cyclohexylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-cyclohexylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYCLOHEXYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B09YU0I30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclohexylpropanoic acid can be achieved through various methods. One common approach involves the reaction of cyclohexylacetonitrile with ethyl chloroformate, followed by hydrolysis and decarboxylation to yield the desired product . Another method involves the hydrogenation of 2-cyclohexylacrylonitrile in the presence of a catalyst, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclohexylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

2-Amino-3-cyclohexylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions. The compound’s effects are mediated through its interaction with amino acid receptors and transporters, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl Alanine Derivatives

2-Amino-3-cyclohexylpropanoic acid belongs to a class of cycloalkyl-substituted alanines. Key structural analogs include:

Key Differences :

- Lipophilicity : Cyclohexylalanine exhibits higher lipophilicity (logP ~1.8) compared to cyclopentyl (logP ~1.2) and cyclobutyl (logP ~0.6) analogs, influencing membrane permeability and bioavailability .

- Stereochemical Complexity : The cyclohexyl derivative has well-characterized enantiomers used in asymmetric synthesis, whereas cyclopentyl and cyclobutyl analogs are less studied stereochemically .

Functional Derivatives and Salts

Comparison Highlights :

- Hydrate Stability: The hydrate form (C₉H₁₉NO₃) improves solubility in polar solvents but requires strict storage conditions (e.g., -80°C for long-term stability) .

- Pharmacological Relevance: The (S)-enantiomer is frequently used in protease inhibitor studies due to its compatibility with L-amino acid-based biological systems .

Biological Activity

2-Amino-3-cyclohexylpropanoic acid, also known as cyclohexylalanine, is an amino acid derivative notable for its unique cyclohexyl side chain. This structural feature imparts distinct steric and electronic properties, influencing its biological activity and interactions within various biochemical pathways. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The presence of the cyclohexyl group contributes to the compound's hydrophobic characteristics, which can affect its interaction with biological targets such as receptors and enzymes.

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems. Similar compounds have been shown to act as agonists or antagonists at specific receptors, potentially modulating synaptic transmission and neuronal excitability.

2. Antioxidant Properties

The compound exhibits potential antioxidant activity by scavenging free radicals. This ability may protect cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders.

3. Anticoagulant Activity

Preliminary studies suggest that this compound may play a role in modulating blood coagulation pathways, offering potential therapeutic applications in managing clotting disorders.

Cellular Effects

This compound affects various cellular processes, including:

- Cell Signaling : It influences signaling pathways that regulate gene expression and cellular metabolism.

- Muscle Performance : The compound has been noted to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage by influencing anabolic hormone secretion .

Case Studies

A study investigating the cytotoxic effects of related compounds on human leukemic cell lines demonstrated that derivatives of cyclohexylpropanoic acid possess significant cytotoxic activity. This suggests that similar structural analogs may have therapeutic potential in cancer treatment .

Quantitative Analysis

A highly sensitive UHPLC–MS/MS method has been developed for quantifying derivatives of cyclohexylpropanoic acid in biological samples. This method can facilitate drug monitoring and pharmacokinetic studies, underscoring the importance of this compound in pharmaceutical research .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Potential to influence neurotransmitter systems, acting as agonists or antagonists at receptors. |

| Antioxidant Activity | Ability to scavenge free radicals and protect against oxidative stress. |

| Anticoagulant Activity | Possible modulation of blood coagulation pathways for therapeutic applications. |

| Cytotoxic Effects | Demonstrated cytotoxicity towards human leukemic cell lines in related compounds. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.